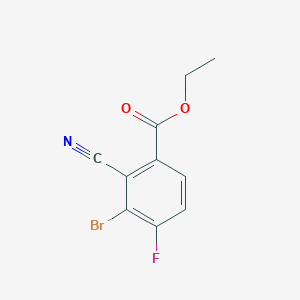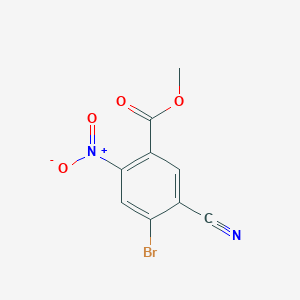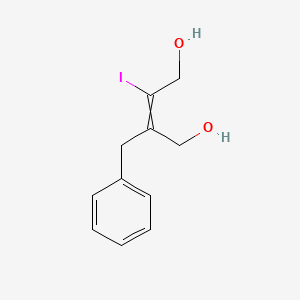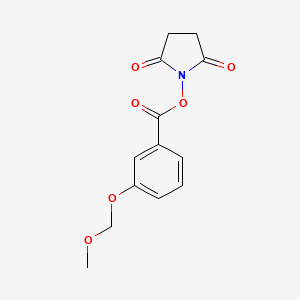
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate
Vue d'ensemble
Description
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate (MBCFPA) is a brominated organic compound with a wide range of applications in scientific research. It is a versatile reagent that is used in a variety of chemical reactions and is a key component of many synthesis pathways. MBCFPA can be used to synthesize a wide range of compounds, including small molecules, peptides, and proteins. Additionally, MBCFPA has been used in a variety of biochemical and physiological studies to investigate the effects of various compounds on biological systems.
Mécanisme D'action
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is a versatile reagent that is used in a variety of chemical reactions. In the presence of a base, such as sodium hydroxide, Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate undergoes a nucleophilic substitution reaction. This reaction is catalyzed by the base and proceeds via a nucleophilic substitution reaction. The reaction is typically carried out at room temperature and the product is isolated by precipitation.
Biochemical and Physiological Effects
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate has been used in a variety of biochemical and physiological studies to investigate the effects of various compounds on biological systems. In particular, it has been used to study the effects of various compounds on the expression of genes, the regulation of gene expression, and the modulation of cellular signaling pathways. Additionally, Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate has been used to study the effects of various compounds on the metabolism of cells, the regulation of metabolic pathways, and the modulation of cellular stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is a versatile reagent that is used in a variety of chemical reactions. One of the main advantages of using Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is that it is relatively easy to synthesize and can be used in a variety of reactions, including nucleophilic substitution reactions, peptide synthesis reactions, and DNA/RNA synthesis reactions. Additionally, Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is relatively inexpensive and can be readily purchased from chemical suppliers. However, there are some limitations to using Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate. For example, the reaction conditions must be carefully controlled in order to obtain the desired product. Additionally, the reaction can be somewhat slow and the yield of the desired product can be low.
Orientations Futures
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate has a wide range of potential applications in scientific research. Future research could focus on exploring the use of Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate in the synthesis of novel compounds and in the development of novel therapeutic agents. Additionally, future research could focus on exploring the use of Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate in the synthesis of peptides and proteins, and in the development of peptide-based drugs and vaccines. Additionally, future research could focus on exploring the use of Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate in the synthesis of DNA and RNA-based drugs and in the development of gene therapies. Finally, future research could focus on exploring the use of Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate in the study of the effects of various compounds on the expression of genes, the regulation of gene expression, and the modulation of cellular signaling pathways.
Applications De Recherche Scientifique
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is used in a variety of scientific research applications. It has been used in a variety of biochemical and physiological studies to investigate the effects of various compounds on biological systems. Additionally, it has been used in the synthesis of small molecules, peptides, and proteins. Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate has been used in the synthesis of peptide-based drugs and in the synthesis of peptide-based vaccines. Additionally, it has been used in the synthesis of DNA and RNA-based drugs.
Propriétés
IUPAC Name |
methyl 2-[2-bromo-5-cyano-4-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-10(16)3-6-2-7(5-15)8(11(13)14)4-9(6)12/h2,4,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUICGLJNZPFHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-](/img/structure/B1414230.png)
